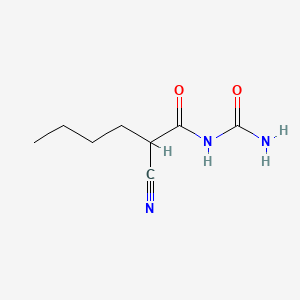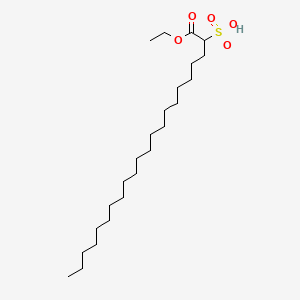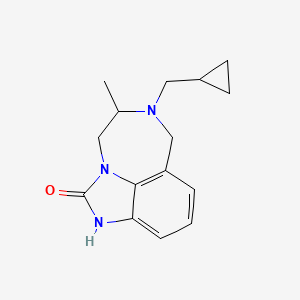![molecular formula C19H17Cl2F3N2O B12789349 n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide CAS No. 3906-88-5](/img/structure/B12789349.png)
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide is a complex organic molecule that features a bis(2-chloroethyl)amino group attached to a fluorenyl ring, with a trifluoroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the bis(2-chloroethyl)amine: This can be achieved by reacting diethanolamine with thionyl chloride in an organic solvent such as benzene.
Attachment to the fluorenyl ring: The bis(2-chloroethyl)amine is then reacted with a fluorenyl derivative under appropriate conditions to form the desired intermediate.
Introduction of the trifluoroacetamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: can undergo various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to different oxidation states of the fluorenyl ring.
Wissenschaftliche Forschungsanwendungen
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards. It may be investigated for its ability to alkylate DNA and inhibit cancer cell proliferation.
Materials Science: The fluorenyl ring and trifluoroacetamide group could impart unique electronic and photophysical properties, making the compound useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used to study the mechanisms of DNA alkylation and repair, as well as the effects of trifluoroacetamide derivatives on biological systems.
Wirkmechanismus
The mechanism of action of n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide involves the formation of aziridinium ions from the bis(2-chloroethyl)amino group. These ions can alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links . This disrupts DNA replication and transcription, ultimately causing cell death. The trifluoroacetamide group may enhance the compound’s stability and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide: can be compared to other nitrogen mustards and fluorenyl derivatives:
Nitrogen Mustards: Compounds like cyclophosphamide, chlorambucil, and melphalan share the bis(2-chloroethyl)amino group and are used as chemotherapeutic agents. the presence of the fluorenyl ring and trifluoroacetamide group in may confer unique properties, such as enhanced stability and specificity.
Fluorenyl Derivatives: Compounds like fluorenone and fluorene are used in organic electronics and materials science. The addition of the bis(2-chloroethyl)amino and trifluoroacetamide groups in could enhance their applicability in medicinal chemistry and biological studies.
Conclusion
This compound: is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and exhibit significant biological activity. Further research into its properties and applications could lead to new advancements in medicinal chemistry, materials science, and beyond.
Eigenschaften
CAS-Nummer |
3906-88-5 |
|---|---|
Molekularformel |
C19H17Cl2F3N2O |
Molekulargewicht |
417.2 g/mol |
IUPAC-Name |
N-[7-[bis(2-chloroethyl)amino]-9H-fluoren-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C19H17Cl2F3N2O/c20-5-7-26(8-6-21)15-2-4-17-13(11-15)9-12-10-14(1-3-16(12)17)25-18(27)19(22,23)24/h1-4,10-11H,5-9H2,(H,25,27) |
InChI-Schlüssel |
ROUIYPJPLPEYSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)

![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)


